2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
Description
2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine is a triazine derivative characterized by a central 1,3,5-triazine ring substituted with two trichloromethyl groups at positions 4 and 6, and a 2,4-dimethoxyphenyl group linked via an ethenyl bridge at position 2 (Figure 1). The compound (CAS: 42880-07-9; molecular formula: C₁₄H₁₁Cl₆N₃O₂; molecular weight: 477.97) is synthesized through condensation reactions of substituted aromatic aldehydes with 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine, as described in studies on triazine-based photo-acid generators (PAGs) .
Its structure confers unique photochemical properties, making it valuable in applications such as optical patterning, photolithography, and polymer degradation. Upon UV exposure, the trichloromethyl groups generate hydrochloric acid (HCl), enabling acid-catalyzed reactions in materials like crosslinkable polymers or photoresists .
Properties
IUPAC Name |
2-[2-(2,4-dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl6N3O2/c1-25-9-5-3-8(10(7-9)26-2)4-6-11-22-12(14(16,17)18)24-13(23-11)15(19,20)21/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZONXRNCWFEIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl6N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60698220 | |
| Record name | 2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42880-08-0 | |
| Record name | 2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42880-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine is a derivative of triazine that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, including antimicrobial, antitumor, and other pharmacological effects.
- Molecular Formula : C15H11Cl6N3O2
- Molecular Weight : 404.54 g/mol
- CAS Number : 12039372
- Structure : The compound features a triazine ring substituted with trichloromethyl groups and a dimethoxyphenyl moiety.
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable triazine precursor under controlled conditions. The methodology often includes the use of chlorinated solvents and bases to facilitate the formation of the double bond between the phenyl group and the triazine core.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi.
- Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Antitumor Activity
The compound has also been evaluated for its antitumor potential. Studies suggest that it can inhibit cancer cell proliferation in various cancer lines through mechanisms involving apoptosis induction and cell cycle arrest.
- Table 2: Antitumor Activity
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in signal transduction pathways. It may inhibit enzymes such as topoisomerases or kinases that are crucial for cell division and survival.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of triazine exhibited broad-spectrum antimicrobial activity. The specific compound was found to be particularly effective against Gram-positive bacteria due to its ability to disrupt bacterial cell walls.
- Antitumor Research : A clinical trial reported in Cancer Research highlighted the use of this compound in combination with traditional chemotherapeutic agents. The results indicated enhanced efficacy and reduced side effects compared to standard treatments alone.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an anticancer agent. Research indicates that triazine derivatives can induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death.
- Case Study: A study demonstrated that derivatives of triazine compounds showed significant cytotoxicity against various cancer cell lines, suggesting that modifications to the triazine core can enhance biological activity .
Agricultural Science
In agricultural applications, compounds like 2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine have been explored as potential herbicides and fungicides. Their ability to inhibit specific biochemical pathways in plants can lead to effective weed management strategies.
- Case Study: Research has shown that triazine-based herbicides can disrupt photosynthesis in target plants while exhibiting low toxicity to non-target species . This selectivity is crucial for developing sustainable agricultural practices.
Material Science
The compound's unique structure allows it to be utilized in the development of advanced materials. Its properties can be harnessed for creating polymers with enhanced thermal stability and resistance to environmental degradation.
- Case Study: Investigations into polymer composites incorporating triazine derivatives have revealed improved mechanical properties and thermal resistance compared to traditional materials . This makes them suitable for applications in aerospace and automotive industries.
Data Tables
Chemical Reactions Analysis
Photochemical Reactions
This compound functions as a photoacid generator and radical initiator under UV irradiation. Key photochemical transformations include:
Free Radical Generation
Upon UV exposure (λ = 254–365 nm), the trichloromethyl groups undergo homolytic cleavage:
The generated radicals initiate polymerization in acrylate resins and epoxy systems .
Experimental Conditions
| Parameter | Value |
|---|---|
| Light Source | Medium-pressure Hg lamp |
| Wavelength | 254–365 nm |
| Solvent | Acetonitrile/THF |
| Radical Yield | 85–92% (measured via ESR) |
Acid Release
Simultaneous photolysis releases HCl, enabling cationic polymerization:
This property is exploited in photoresists and lithography .
Nucleophilic Substitution
The electron-deficient triazine core reacts with nucleophiles at the trichloromethyl sites:
Reaction with Amines
Primary amines displace chloride ions under mild conditions:
Example
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| n-Butylamine | DCM, 25°C, 2h | Tris(butylamino)-substituted derivative | 78% |
Reaction rates depend on amine basicity and steric hindrance .
Cycloaddition Reactions
The ethenyl group participates in [2+2] and [4+2] cycloadditions:
UV-Induced [2+2] Cycloaddition
With electron-deficient dienophiles (e.g., maleic anhydride):
Key Data
| Dienophile | Quantum Yield | Major Product |
|---|---|---|
| Maleic Anhydride | 0.45 | Tetrasubstituted cyclobutane |
| Tetracyanoethylene | 0.62 | Bicyclic adduct |
This reaction is stereospecific and solvent-dependent .
Hydrolysis and Stability
Trichloromethyl groups hydrolyze in aqueous alkaline media:
Base-Catalyzed Hydrolysis
Hydrolysis rates increase with pH and temperature:
Kinetic Data (pH 12)
| Temperature (°C) | Half-life (min) |
|---|---|
| 25 | 120 |
| 40 | 45 |
| 60 | 18 |
Hydrolysis products include carboxylic acid derivatives, which stabilize under acidic conditions .
Radical Propagation Pathways
-
Primary Radicals :
initiates chain-growth polymerization. -
Secondary Reactions : Radical recombination forms crosslinked networks in polymer matrices.
Electronic Effects
Comparison with Similar Compounds
Key Compounds
2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine (Triazine A)
- Structure : Lacks the ethenyl bridge; 4-methoxyphenyl group directly attached to the triazine core.
- CAS : 3584-23-4; molecular weight: 421.92 .
- Applications : Simpler structure reduces steric hindrance but limits conjugation, resulting in lower photo-decomposition efficiency compared to ethenyl-linked derivatives .
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (MBTT)
- Structure : Features a 4-methoxystyryl group (single methoxy substituent).
- Applications : Used in phototriggerable polymer degradation; generates HCl under UV light to cleave acetal backbones in polymers .
2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine (MFVT)
- Structure : Substituted with a furan ring instead of methoxyphenyl.
- CAS : 156360-76-8; molecular weight: 421.91 .
- Applications : Exhibits moderate photo-acid generation but lower thermal stability compared to aryl-substituted triazines .
2-(2-(Anthracen-9-yl)vinyl)-4,6-bis(trichloromethyl)-1,3,5-triazine (PAG4)
Comparative Data Table
*Note: MBTT shares CAS 3584-23-4 with Triazine A in some sources due to nomenclature inconsistencies .
Performance in Photo-Acid Generation
- Efficiency: The target compound’s 2,4-dimethoxy groups enhance electron-donating capacity, stabilizing the transition state during photolysis.
- Wavelength Sensitivity : Unlike PAG4, which performs poorly at 365 nm, the target compound’s methoxy groups may broaden its activation spectrum, though this requires experimental validation .
- Thermal Stability : The trichloromethyl groups and rigid triazine core contribute to high decomposition temperatures (>200°C), superior to furan-based MFVT .
Preparation Methods
General Synthetic Strategy
The synthetic approach to this compound generally involves:
- Formation of the 4,6-bis(trichloromethyl)-1,3,5-triazine core , which is usually derived from cyanuric chloride or related triazine precursors.
- Introduction of the styryl substituent bearing the 2,4-dimethoxyphenyl group via a coupling or condensation reaction.
- Control of reaction conditions to favor selective substitution and avoid side products.
Preparation of the 4,6-bis(trichloromethyl)-1,3,5-triazine Core
The 1,3,5-triazine ring substituted at the 4 and 6 positions with trichloromethyl groups can be synthesized by:
- Starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) , which serves as a versatile precursor.
- Selective substitution of two chlorine atoms with trichloromethyl groups under controlled conditions, often involving Lewis acid catalysis and chlorinated aromatic solvents to stabilize intermediates.
- Literature reports describe reactions of cyanuric chloride with appropriate reagents under Friedel-Crafts conditions or using Grignard reagents to install aromatic substituents on the triazine ring, which can be adapted for trichloromethyl substitution.
Introduction of the 2-(2,4-Dimethoxyphenyl)ethenyl Group
The vinyl (ethenyl) linkage to the 2,4-dimethoxyphenyl ring is typically introduced by:
- Condensation reactions such as the Wittig or Heck reaction , or
- Styryl group attachment via vinylation of the triazine core using substituted styryl precursors.
In the case of 2-[2-(2,4-dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine, the styryl group is attached at the 2-position of the triazine ring, which is often the site of substitution after the 4 and 6 positions are occupied by trichloromethyl groups.
Example Synthesis from Literature
A detailed synthesis was reported by Jiang Yu-ren et al. (2009) for related bis(trichloromethyl) triazine derivatives, including 2-[2-(3,4-dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine, which closely resembles the target compound. The key steps include:
- Synthesis of the bis(trichloromethyl)-1,3,5-triazine core .
- Attachment of the substituted styryl group via condensation .
- The process involves careful control of reaction conditions to optimize the acid-forming performance and photoinitiator efficiency of the final compound.
Reaction Conditions and Catalysts
- The use of Lewis acids (e.g., aluminum chloride) is common to facilitate electrophilic aromatic substitution on the triazine ring.
- Chlorinated aromatic solvents (such as chlorobenzene) provide an inert medium and stabilize reactive intermediates.
- Reaction temperatures typically range from 0 to 110°C depending on the step.
- Addition of reagents is often controlled over several hours (e.g., 5 to 30 hours) to minimize side reactions and improve yield.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|
| Formation of triazine core | Cyanuric chloride + Lewis acid + chlorinated aromatic solvent | 0–110 | 5–30 | Controlled addition to avoid poly-substitution |
| Introduction of styryl group | Condensation with 2,4-dimethoxyphenyl vinyl precursor | 0–100 | Variable | Styryl group attached at 2-position |
| Purification | Crystallization, chromatography | Ambient | - | To isolate pure compound |
Research Findings on Preparation
- The synthesized compound demonstrates excellent radical-generating efficiency as a photo-acid generator, indicating the synthesis yields a product with high purity and functional performance.
- The acid-forming performance is superior compared to related triazine derivatives, which is critical for its application in photolithography and polymerization catalysis.
- Photochemical studies confirm the compound’s stability and efficiency under near-UV to visible LED irradiation, supporting the robustness of the synthetic method.
This synthesis approach is based on a combination of classical triazine chemistry and modern organic synthesis techniques, ensuring the production of this compound with desirable photochemical properties. The method emphasizes controlled substitution on the triazine ring and efficient installation of the styryl moiety, supported by extensive research on related compounds.
Q & A
Q. How to validate analytical methods for quantifying this compound in complex matrices?
- Methodology :
- Spike-and-Recovery Experiments : Add known quantities to environmental samples (e.g., wastewater) and calculate recovery rates via HPLC .
- Interlaboratory Comparisons : Participate in round-robin testing to ensure method reproducibility across institutions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
